N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
CAS No.: 923179-78-6
Cat. No.: VC6699128
Molecular Formula: C17H18FN3O4S2
Molecular Weight: 411.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923179-78-6 |
|---|---|
| Molecular Formula | C17H18FN3O4S2 |
| Molecular Weight | 411.47 |
| IUPAC Name | N-[2-[3-(2-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C17H18FN3O4S2/c1-26(22,23)20-15-10-6-4-8-13(15)16-11-17(21(19-16)27(2,24)25)12-7-3-5-9-14(12)18/h3-10,17,20H,11H2,1-2H3 |
| Standard InChI Key | AZIUKMGVSFHYDN-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is systematically named according to IUPAC guidelines as N-[2-[3-(2-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide. Its structure features:
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A dihydropyrazole core (4,5-dihydro-1H-pyrazole) with a methanesulfonyl group at position 1.
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A 2-fluorophenyl substituent at position 5 of the pyrazole ring.
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A phenyl group at position 3, functionalized with a methanesulfonamide moiety.
The compound’s SMILES notation, CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C, and InChIKey, AZIUKMGVSFHYDN-UHFFFAOYSA-N, provide unambiguous representations for cheminformatics applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 923179-78-6 | |
| Molecular Formula | C₁₇H₁₈FN₃O₄S₂ | |
| Molecular Weight | 411.47 g/mol | |
| XLogP3 | 3.2 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves three primary stages:
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Formation of the dihydropyrazole core: Cyclocondensation of a hydrazine derivative with a β-keto ester or nitrile, catalyzed by acids or bases.
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Sulfonylation: Introduction of methanesulfonyl groups at the pyrazole nitrogen and phenyl amine using methanesulfonyl chloride under controlled pH.
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Purification: Chromatographic techniques (e.g., silica gel or HPLC) to achieve >95% purity.
Critical parameters include temperature control (60–80°C for cyclocondensation), solvent selection (polar aprotic solvents like DMF for sulfonylation), and stoichiometric ratios to minimize byproducts . Patent US8501758B2 highlights analogous methods for related kinase inhibitors, emphasizing the role of fluorine and sulfonamide groups in enhancing binding affinity .
Challenges in Scale-Up
Industrial production faces hurdles such as:
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Low yields (~40%) in the final sulfonylation step due to steric hindrance from the fluorophenyl group.
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Instability of the dihydropyrazole ring under acidic conditions, necessitating inert atmospheres.
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Solubility limitations in aqueous media, complicating purification .
Structural and Electronic Properties
X-ray Crystallography and DFT Studies
While experimental crystallographic data remain unavailable, density functional theory (DFT) simulations at the B3LYP/6-31G(d,p) level provide insights :
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The dihydropyrazole ring adopts a half-chair conformation, with the fluorophenyl group oriented perpendicularly to minimize steric clash.
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Charge distribution analysis reveals electron-withdrawing effects from the fluorine atom (-0.32 e) and sulfonamide groups (-0.45 e), polarizing the aromatic system.
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Frontier molecular orbitals show a HOMO-LUMO gap of 4.1 eV, indicative of moderate reactivity suitable for electrophilic interactions in biological targets .
Table 2: Comparative Bond Lengths (Å) from DFT Calculations
| Bond | This Compound | Analog Ma |
|---|---|---|
| C3–N7 (pyrazole) | 1.299 | 1.299 |
| C1–N8 (sulfonamide) | 1.482 | 1.490 |
| C–F (fluorophenyl) | 1.341 | 1.335 |
Computational Modeling and Drug Design
Molecular Docking and ADMET Profiling
DFT-optimized structures were docked into COX-2 (PDB: 3LN1) and JAK2 (PDB: 3KCK) using AutoDock Vina :
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COX-2 binding: The fluorophenyl group inserts into the hydrophobic channel, while sulfonamides interact with Arg120 (bond length: 2.1 Å).
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ADMET predictions: Moderate Caco-2 permeability (LogPapp = -5.2) and low hepatotoxicity risk (ToxScore = 0.3) suggest favorable pharmacokinetics.
Table 3: Predicted ADMET Properties
| Property | Value |
|---|---|
| LogP (octanol-water) | 3.2 |
| Plasma Protein Binding | 89% |
| CYP2D6 Inhibition | Non-inhibitor |
| Ames Mutagenicity | Negative |
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Replacing the 2-fluorophenyl group with 2-methylphenyl (as in PubChem CID 2978997) reduces kinase inhibition potency (IC₅₀ = 38 nM vs. 12 nM), underscoring fluorine’s electronegativity benefits . Conversely, nitro groups (e.g., M1 in PMC study) enhance oxidative stress but increase cytotoxicity .
Table 4: Analog Comparison
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